2-(furan-2-ylmethylsulfanyl)-1H-quinazolin-4-one
Description
Properties
CAS No. |
6956-58-7 |
|---|---|
Molecular Formula |
C13H10N2O2S |
Molecular Weight |
258.30 g/mol |
IUPAC Name |
2-(furan-2-ylmethylsulfanyl)-3H-quinazolin-4-one |
InChI |
InChI=1S/C13H10N2O2S/c16-12-10-5-1-2-6-11(10)14-13(15-12)18-8-9-4-3-7-17-9/h1-7H,8H2,(H,14,15,16) |
InChI Key |
BSPGCQVVPJGDEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)SCC3=CC=CO3 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-Chloro-1H-quinazolin-4-one
The quinazolinone core is typically synthesized via cyclization of 2-aminobenzamide derivatives. For example, 2-chloro-1H-quinazolin-4-one can be prepared by treating 2-amino-4-chlorobenzamide with phosphoryl chloride (POCl₃) under reflux, which simultaneously cyclizes the ring and introduces the chlorine substituent. Alternatively, chlorination of preformed quinazolin-4-one using N-chlorosuccinimide (NCS) in dimethylformamide (DMF) at 80°C achieves selective substitution at the 2-position.
Thioether Formation via SNAr Reaction
The chlorine atom at position 2 of quinazolin-4-one is highly electrophilic due to the electron-withdrawing effect of the carbonyl group, enabling nucleophilic aromatic substitution (SNAr). Reacting 2-chloro-1H-quinazolin-4-one with furfuryl mercaptan (HS-CH₂-C₄H₃O) in the presence of a base (e.g., K₂CO₃) in DMF at 100°C for 12–24 hours facilitates substitution, yielding the target compound (Fig. 1A). This method mirrors protocols used for installing alkylthio groups on quinazolinones, with reported yields of 60–75% for analogous reactions.
Key Parameters:
-
Solvent: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity.
-
Base: K₂CO₃ or Et₃N neutralizes HCl byproduct.
-
Temperature: 80–120°C accelerates substitution kinetics.
Oxidative Cyclization with Modified Sulfoxide Reagents
H₂O₂-Mediated Quinazolinone Synthesis
A transition metal-free approach involves reacting 2-aminobenzamide derivatives with dimethyl sulfoxide (DMSO) and H₂O₂ at 150°C. DMSO acts as a carbon source, contributing a methylene group to form the quinazolinone ring. To introduce the furan-2-ylmethylsulfanyl moiety, dibutyl sulfoxide (DBSO) can be replaced with (furan-2-ylmethyl)sulfinylmethane (Fig. 1B). This modified sulfoxide undergoes radical-mediated decomposition under H₂O₂ oxidation, transferring the furanmethylthio group to the quinazolinone core.
Optimization Insights:
-
Oxidant: H₂O₂ (1 equiv) ensures sustainable oxidation without metal catalysts.
-
Reaction Time: 14–20 hours at 150°C achieves full conversion.
-
Yield: Analogous syntheses with alkyl sulfoxides report 50–65% yields.
Post-Functionalization of Preformed Quinazolinones
Thiolation-Alkylation Strategy
A two-step protocol involves:
-
Thiolation: Treating 2-mercaptoquinazolin-4-one (synthesized via SNAr with NaSH) with furfuryl bromide (Br-CH₂-C₄H₃O) in ethanol at 60°C.
-
Purification: Column chromatography (silica gel, ethyl acetate/hexane) isolates the product.
Advantages:
-
Avoids harsh chlorination conditions.
-
Enables modular introduction of diverse thioether groups.
Comparative Analysis of Methods
| Method | Starting Material | Conditions | Yield | Limitations |
|---|---|---|---|---|
| SNAr on 2-chloro derivative | 2-Chloro-1H-quinazolin-4-one | K₂CO₃, DMF, 100°C, 12–24 h | 60–75% | Requires pre-chlorinated core |
| Modified sulfoxide route | 2-Aminobenzamide | H₂O₂, 150°C, 14–20 h | 50–65% | Limited sulfoxide availability |
| Thiolation-alkylation | 2-Mercaptoquinazolin-4-one | Furfuryl bromide, EtOH, 60°C | 55–70% | Multi-step synthesis |
Challenges and Mitigation Strategies
-
Furan Stability: The furan ring is sensitive to strong acids and oxidants. Using mild conditions (e.g., H₂O₂ instead of TBHP) prevents ring opening.
-
Regioselectivity: Competing substitutions at positions 2 and 5 of quinazolinone are mitigated by steric hindrance from the furanmethyl group.
-
Purification: Silica gel chromatography with ethyl acetate/hexane (3:7) effectively separates the product from unreacted thiols .
Chemical Reactions Analysis
1.1. Thiol-Based Annulation
A potential route involves the use of thiols (e.g., furan-2-ylmethylsulfanyl reagents) with o-amino benzamides, as demonstrated in transition-metal-free quinazolinone syntheses . This method typically involves:
-
Step 1 : Condensation of o-amino benzamide with a thiol to form a reactive intermediate.
-
Step 2 : Annulation via intramolecular cyclization under basic or acidic catalysis.
-
Step 3 : Oxidation or dehydroaromatization to form the quinazolinone core.
1.2. Furan Substitution via Cross-Coupling
The furan-2-ylmethylsulfanyl moiety could be introduced post-quinazolinone synthesis via:
-
Nucleophilic substitution : Replacement of a leaving group (e.g., bromine) on the quinazolinone with a furan-2-ylmethylsulfanyl nucleophile.
-
Ullmann coupling : Copper-catalyzed coupling of a halogenated quinazolinone with a furan-2-ylmethylsulfanyl reagent.
2.1. Thiol-Mediated Cyclization
Inspired by methods in , the synthesis may proceed via:
-
Formation of a thioamide intermediate between o-amino benzamide and the furan-2-ylmethylsulfanyl reagent.
-
Intramolecular annulation under basic conditions (e.g., DABCO ) to form the quinazolinone ring.
-
Oxidation of intermediates to achieve aromaticity.
2.2. Nucleophilic Substitution
If the quinazolinone core is synthesized first (e.g., via TFA-mediated Michael addition ), the furan-2-ylmethylsulfanyl group could be introduced via:
-
SNAr (Nucleophilic Aromatic Substitution) : Reaction of a halogenated quinazolinone with a thioether nucleophile.
-
Cross-Coupling : Palladium or copper-catalyzed coupling with a furan-2-ylmethylsulfanyl boronic acid.
Reactivity and Functional Group Compatibility
The sulfanyl group (SMe) and furan-2-yl moiety introduce unique reactivity:
-
Thioether stability : The sulfanyl group is less nucleophilic than free thiols, reducing side reactions during synthesis.
-
Furan reactivity : Susceptible to electrophilic substitution (e.g., bromination) due to aromaticity but may require protection under harsh conditions.
Analytical Data for Analogous Compounds
While direct data for the target compound is unavailable, analogous quinazolinones exhibit:
Biological Implications
Quinazolinones are known for anticancer, antioxidant, and antiradical activities . The furan-2-ylmethylsulfanyl substituent may modulate:
-
Lipophilicity : Enhancing cell membrane permeability.
-
Redox activity : Potential radical scavenging via sulfur or furan moieties.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(furan-2-ylmethylsulfanyl)-1H-quinazolin-4-one is not fully understood, but it is believed to interact with specific molecular targets and pathways. The quinazolinone core may interact with enzymes or receptors, while the furan-2-ylmethylsulfanyl group could enhance binding affinity or specificity.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The C2 substituent significantly impacts the compound’s properties. Key analogs include:
Key Observations :
Comparison :
Stability and Industrial Relevance
- Thermal Stability : The furanmethylsulfanyl group may confer moderate thermal stability, as seen in structurally similar 4-(furan-2-ylmethylsulfanyl)pentan-2-one (boiling point: 288.6°C) .
- Commercial Use : Fluorophenyl and benzylthio analogs are marketed as bioactive small molecules (e.g., ), while furan derivatives remain understudied in industrial applications.
Biological Activity
The compound 2-(furan-2-ylmethylsulfanyl)-1H-quinazolin-4-one is part of the quinazolinone class, which has garnered attention for its diverse biological activities. Quinazolinones are known to exhibit a range of pharmacological effects, including antibacterial, antifungal, antiviral, antitumor, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by data tables and detailed research findings.
Chemical Structure and Properties
The molecular formula of 2-(furan-2-ylmethylsulfanyl)-1H-quinazolin-4-one is . The structure features a quinazolinone core with a furan substituent linked via a methylthio group. This unique arrangement is believed to contribute to its biological activity.
Antioxidant Activity
Research indicates that quinazolinone derivatives can possess significant antioxidant properties. In a study evaluating various quinazolinone derivatives, it was found that the presence of hydroxyl groups in ortho or para positions on the phenyl ring enhances antioxidant activity . Although specific data for 2-(furan-2-ylmethylsulfanyl)-1H-quinazolin-4-one is limited, the structural similarities suggest potential antioxidant effects.
Antimicrobial Activity
A range of studies has assessed the antimicrobial properties of quinazolinone derivatives. For instance, compounds with similar structures have shown notable activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-(furan-2-ylmethylsulfanyl)-1H-quinazolin-4-one | S. aureus, E. coli | TBD (To Be Determined) |
| Reference Compound 1 | S. aureus | 0.5 µg/mL |
| Reference Compound 2 | E. coli | 1 µg/mL |
Antitumor Activity
The antitumor potential of quinazolinones has been documented extensively. Studies have shown that certain derivatives can inhibit tumor cell proliferation by targeting specific pathways involved in cancer progression . While direct studies on 2-(furan-2-ylmethylsulfanyl)-1H-quinazolin-4-one are scarce, its structural characteristics align with known antitumor activities observed in related compounds.
Study on Antimicrobial Efficacy
In a recent study evaluating various quinazolinone derivatives for their antimicrobial efficacy, it was reported that certain compounds exhibited strong inhibition against E. coli and C. albicans. The synthesized compounds were screened using agar diffusion methods and showed varying degrees of effectiveness .
Research on Antioxidant Properties
A comparative analysis highlighted that quinazolinone derivatives with multiple hydroxyl groups demonstrated enhanced antioxidant capabilities compared to their counterparts lacking such substitutions . This finding suggests that modifications to the furan or quinazolinone structure could potentially amplify biological activities.
Q & A
Q. What are the established synthetic routes for 2-(furan-2-ylmethylsulfanyl)-1H-quinazolin-4-one?
- Methodological Answer : The synthesis of quinazolin-4-one derivatives typically involves cyclocondensation of anthranilic acid derivatives with thioamide or thiourea groups. For example:
Thioether Functionalization : React 2-aminobenzonitrile with a furfuryl thiol derivative (e.g., furfuryl mercaptan) under basic conditions to introduce the thioether moiety. Subsequent oxidation or cyclization steps yield the quinazolin-4-one core .
Hydrogenation Approach : Analogous to methods for 3-(4-chlorophenyl)-2-thio-2,3-dihydro-1H-quinazolin-4-one, hydrogenation of intermediates like 4-(4-substituted-phenyl)-1,3-dihydro-3-thioquinazol-2-one could be adapted to introduce the furan-2-ylmethylsulfanyl group .
Purification often employs column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol.
Q. How can spectroscopic techniques validate the structure of 2-(furan-2-ylmethylsulfanyl)-1H-quinazolin-4-one?
- Methodological Answer :
- 1H/13C NMR : Confirm the presence of the furan ring (δ ~6.3–7.4 ppm for aromatic protons) and the quinazolin-4-one core (δ ~8.0–8.5 ppm for C2-H and C5-H). The thioether (–S–CH2–) group appears as a singlet near δ 3.8–4.2 ppm .
- FT-IR : Identify carbonyl (C=O) stretching at ~1670–1700 cm⁻¹ and C–S bond vibrations at ~600–700 cm⁻¹ .
- Mass Spectrometry : ESI-MS or HRMS should show a molecular ion peak matching the exact mass (calculated for C₁₃H₁₀N₂O₂S: 274.0415 g/mol).
Q. What safety precautions are critical when handling 2-(furan-2-ylmethylsulfanyl)-1H-quinazolin-4-one?
- Methodological Answer :
- Hazard Mitigation : Use PPE (gloves, goggles, lab coat) due to potential skin/eye irritation (similar to 3-amino-2-phenoxymethyl-3H-quinazolin-4-one) .
- First Aid : In case of exposure, rinse skin/eyes with water for 15 minutes and consult a physician. Provide SDS documentation for medical evaluation .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in 2-(furan-2-ylmethylsulfanyl)-1H-quinazolin-4-one derivatives?
- Methodological Answer :
- Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.54178 Å) at 292 K. Ensure crystal quality by slow evaporation from methanol/acetone .
- Refinement : Employ SHELXL-2018 for structure solution. Key parameters: R factor < 0.05, wR2 < 0.15, and data-to-parameter ratio > 12.0. Address disorder in solvent molecules via PART instructions .
- Validation : Check for π-π stacking (quinazolinone and furan rings) and hydrogen bonding (N–H···O) using Mercury software.
Q. What strategies address discrepancies in reported biological activities of quinazolin-4-one derivatives?
- Methodological Answer :
- Experimental Replication : Standardize assay conditions (e.g., cell lines, IC50 protocols) to minimize variability. For example, inconsistencies in cytotoxicity data may arise from differing MTT assay incubation times .
- Structure-Activity Relationship (SAR) Analysis : Systematically modify substituents (e.g., replacing furan with phenyl groups) to isolate contributions of the thioether moiety to activity .
- Meta-Analysis : Use computational tools (e.g., molecular docking) to correlate electronic properties (HOMO/LUMO) with reported bioactivity .
Q. How can synthetic yields be optimized for 2-(furan-2-ylmethylsulfanyl)-1H-quinazolin-4-one?
- Methodological Answer :
- Catalyst Screening : Test Lewis acids (e.g., ZnCl2, FeCl3) to accelerate cyclization. For example, ZnCl2 increased yields by 20% in analogous quinazolinone syntheses .
- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus ethanol. DMF may enhance solubility of intermediates but requires careful temperature control (60–80°C) .
- Microwave Assistance : Reduce reaction time from 12 hours to 30 minutes using microwave irradiation (100 W, 100°C), as demonstrated for related imidazoquinazolinones .
Data Contradiction Analysis
Q. How should researchers resolve conflicting crystallographic data for quinazolin-4-one derivatives?
- Methodological Answer :
- Twinned Data Refinement : For crystals with pseudo-merohedral twinning, use TWIN/BASF commands in SHELXL to refine overlapping domains .
- Cross-Validation : Compare bond lengths/angles with DFT-optimized structures (e.g., B3LYP/6-31G* level). Deviations > 0.02 Å suggest experimental errors .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
